Hesperetin chalcone
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Overview
Description
Hesperetin chalcone is a flavonoid compound derived from hesperetin, a flavanone found predominantly in citrus fruits. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hesperetin chalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of hesperetin with an appropriate aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds in an ethanol or methanol solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves the extraction of hesperetin from citrus peels, followed by chemical modification. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted extraction have been employed to enhance yield and reduce reaction times. These methods are more environmentally friendly and cost-effective compared to traditional approaches.
Chemical Reactions Analysis
Types of Reactions
Hesperetin chalcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones and related compounds.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
Hesperetin chalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in modulating enzyme activities and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and cardiovascular diseases.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
Hesperetin chalcone exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
Hesperidin: A glycoside form of hesperetin with similar antioxidant and anti-inflammatory properties.
Naringenin: Another flavanone found in citrus fruits with comparable biological activities.
Quercetin: A flavonol with potent antioxidant and anticancer effects.
Uniqueness of Hesperetin Chalcone
This compound stands out due to its enhanced bioavailability and stability compared to its parent compound, hesperetin. Its unique chemical structure allows for better interaction with biological targets, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h2-8,17,19-21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFGBLHCLKLQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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